Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate
CAS No.:
Cat. No.: VC13542853
Molecular Formula: C14H17ClFNO2
Molecular Weight: 285.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17ClFNO2 |
|---|---|
| Molecular Weight | 285.74 g/mol |
| IUPAC Name | methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C14H17ClFNO2/c1-19-14(18)10-5-7-17(8-6-10)9-11-3-2-4-12(15)13(11)16/h2-4,10H,5-9H2,1H3 |
| Standard InChI Key | BBOLQDQBCKWLMC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1)CC2=C(C(=CC=C2)Cl)F |
| Canonical SMILES | COC(=O)C1CCN(CC1)CC2=C(C(=CC=C2)Cl)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with a (3-chloro-2-fluorophenyl)methyl group and at the 4-position with a methyl ester. Key structural elements include:
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Piperidine Core: A six-membered saturated ring with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.
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Aromatic Substituent: The 3-chloro-2-fluorophenyl group introduces steric bulk and electronic effects, with chlorine and fluorine atoms influencing lipophilicity and metabolic stability.
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Ester Functionality: The methyl ester at position 4 enhances solubility in organic solvents and serves as a modifiable site for prodrug strategies.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇ClFNO₂ |
| Molecular Weight | 285.74 g/mol |
| IUPAC Name | Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate |
| SMILES | COC(=O)C1CCN(CC1)CC2=C(C(=CC=C2)Cl)F |
| InChIKey | BBOLQDQBCKWLMC-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Key Synthetic Routes
| Step | Reagents/Conditions | Role |
|---|---|---|
| Alkylation | 3-Chloro-2-fluorobenzyl chloride, Triethylamine, Methanol, 80°C | Introduces arylalkyl group |
| Workup | Solvent removal, silica chromatography | Isolates product (40–60% yield) |
Mechanistic Insights
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Nucleophilic Substitution: The piperidine nitrogen attacks the benzyl chloride electrophile, facilitated by triethylamine as a base .
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Steric Effects: Bulky substituents on the phenyl ring may slow reaction kinetics, requiring prolonged heating.
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s modular structure enables diversification into therapeutics targeting:
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Central Nervous System (CNS) Disorders: Piperidine derivatives often exhibit blood-brain barrier permeability, making them candidates for antipsychotics or analgesics.
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Enzyme Inhibition: The chloro-fluorophenyl group may interact with hydrophobic enzyme pockets, as seen in kinase inhibitors .
Table 3: Potential Therapeutic Targets
| Target Class | Example Indications | Rationale |
|---|---|---|
| Protein Kinases | Cancer, inflammation | Aryl groups bind ATP-binding sites |
| GPCRs | Neuropathic pain | Piperidine mimics endogenous amines |
Case Study: Antitubercular Agents
Methyl piperidine-4-carboxylate derivatives demonstrate activity against Mycobacterium tuberculosis by inhibiting cell wall synthesis . Structural analogs of the title compound could exploit similar mechanisms.
| Hazard | Precaution |
|---|---|
| Skin Irritation | Immediate washing with soap and water |
| Environmental | Dispose via certified chemical waste programs |
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